Potassium titanium oxide

friction material brake pad asbestos replacement

Procure K₂Ti₆O₁₃ (CAS 12030-97-6) for applications demanding thermal stability >1375°C. Unlike layered potassium titanates (K₂Ti₂O₅, K₂Ti₄O₉), the tunnel crystal structure of K₂Ti₆O₁₃ ensures chemical inertness and friction stability. In NAO brake pads: ~50% friction reduction, ~32% less wear vs asbestos. As Ag-Mn/K₂Ti₆O₁₃ photocatalyst: 98% CO selectivity. Supercapacitor electrodes: 275 F g⁻¹, 83% retention after 2000 cycles. Confirm phase composition—crystal architecture governs performance.

Molecular Formula K2O3Ti
Molecular Weight 174.062 g/mol
CAS No. 12030-97-6
Cat. No. B079686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium titanium oxide
CAS12030-97-6
SynonymsFybex
potassium octatitanate
Molecular FormulaK2O3Ti
Molecular Weight174.062 g/mol
Structural Identifiers
SMILES[O-][Ti](=O)[O-].[K+].[K+]
InChIInChI=1S/2K.3O.Ti/q2*+1;;2*-1;
InChIKeyNJLLQSBAHIKGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Titanium Oxide (CAS 12030-97-6): A Functional Potassium Titanate for Industrial Friction, Photocatalysis, and Energy Storage Applications


Potassium titanium oxide (CAS 12030-97-6), most commonly represented as potassium hexatitanate (K₂Ti₆O₁₃) in functional applications, is an inorganic potassium titanate belonging to the K₂O·nTiO₂ (n = 2–8) series [1]. It adopts a stable tunnel-like crystal structure formed by edge-sharing and corner-sharing TiO₆ octahedra [2], which confers a melting point of approximately 1515–1615°C, a density of 3.1 g/cm³, and a Mohs hardness of 4 . Unlike layered potassium titanates (K₂Ti₂O₅ and K₂Ti₄O₉) that exhibit facile ion-exchange, the tunnel architecture of K₂Ti₆O₁₃ imparts high thermal stability and chemical inertness [1][2], making this material suitable for high-temperature friction components, photocatalytic systems, and electrochemical devices where structural integrity under demanding conditions is paramount [3].

Why Potassium Titanium Oxide (K₂Ti₆O₁₃) Cannot Be Generically Substituted by Alternative Titanates or Fibrous Fillers


Procurement and formulation scientists cannot assume interchangeability among potassium titanates or with alternative fillers because the potassium content and corresponding crystal structure (layered versus tunnel-type) dictate radically divergent performance [1]. Among K₂O·nTiO₂ compounds, K₂Ti₂O₅ and K₂Ti₄O₉ possess layered structures with high ion-exchange reactivity but limited thermal durability, while K₂Ti₆O₁₃ and K₂Ti₈O₁₇ adopt tunnel architectures with superior thermal insulation and chemical stability [2]. X-ray photoelectron spectroscopy confirms that K binding energy in K₂Ti₂O₅ is substantially higher than in K₂Ti₆O₁₃, directly altering catalytic and ion-exchange behavior [1]. Furthermore, when compared to alternative friction modifiers such as potassium-magnesium titanate or aramid fibers, K₂Ti₆O₁₃ exhibits distinct tribological signatures affecting friction coefficient stability and transfer film formation [3]. Consequently, replacing K₂Ti₆O₁₃ with an unverified analog without accounting for these crystallographic and compositional differences risks performance failures in the intended application. The following quantitative evidence sections substantiate where K₂Ti₆O₁₃ specifically diverges from its closest comparators.

Potassium Titanium Oxide (K₂Ti₆O₁₃) Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Scientific Selection


Friction Material Performance: Potassium Titanate versus Asbestos – Wear and Friction Reduction

Potassium titanate (predominantly K₂Ti₆O₁₃ whiskers) demonstrates quantitatively reduced friction coefficient and wear rate when substituted for asbestos in brake friction materials [1]. The tunnel-structure titanate provides a stable friction platform with lower abrasiveness to the complementary member due to its moderate Mohs hardness of approximately 4 .

friction material brake pad asbestos replacement tribology

Photocatalytic CO₂ Reduction Selectivity: Potassium Hexatitanate versus Sodium, Rubidium, and Cesium Hexatitanates

In a systematic comparison of alkali-metal hexatitanate photocatalysts (A₂Ti₆O₁₃, where A = Na, K, Rb, Cs), potassium hexatitanate (KTO) exhibited the highest activity and selectivity toward CO formation in photocatalytic CO₂ reduction with water [1]. When functionalized with a Ag-Mn dual co-catalyst, K₂Ti₆O₁₃ achieves 98% selectivity for CO production, a benchmark value for this material class [2].

photocatalysis CO2 reduction alkali hexatitanate selectivity

Electrochemical Capacitance and Cycling Stability: K₂Ti₆O₁₃/rGO Composite versus Alkali Titanate Alternatives

Among one-dimensional alkali metal titanates (Li, Na, K), potassium hexatitanate (K₂Ti₆O₁₃, KTO) exhibits superior electrochemical properties attributed to larger lattice parameters induced by the larger radius of potassium ions, which facilitates enhanced ion mobility [1]. When loaded onto porous reduced graphene oxide crumples (PGC), the KTO NP/PGC composite delivers a specific capacitance of 275 F g⁻¹ and maintains 83% capacity retention after 2000 cycles at 1 A g⁻¹ [2].

supercapacitor electrode material alkali titanate cycling stability

Hydrogen Production via Photocatalytic Water Splitting: K₂Ti₆O₁₃ Fiber Performance Quantification

Potassium hexatitanate (K₂Ti₆O₁₃) fibers synthesized via molten salt flux method were evaluated for photocatalytic hydrogen production from water splitting [1]. The material exhibits band gap energies within the visible spectrum (3.23–3.28 eV) and achieves quantifiable H₂ evolution rates.

photocatalysis hydrogen production water splitting K2Ti6O13 fibers

Thermal Decomposition Threshold: K₂Ti₆O₁₃ Whiskers versus Alternative High-Temperature Fillers

The tunnel crystal structure of potassium hexatitanate (K₂Ti₆O₁₃) confers exceptional thermal stability, making it suitable for high-temperature friction and insulation applications where alternative fillers would degrade [1]. Thermogravimetric-differential scanning calorimetry (TG-DSC) analysis establishes the decomposition threshold.

thermal stability high-temperature insulation TG-DSC whisker

Friction Stability and Wear Trade-off: Potassium Titanate versus Potassium-Magnesium Titanate in Brake Pads

A direct comparative study of platelet titanates in brake pad formulations reveals a clear performance dichotomy based on composition: potassium titanate increases friction levels but incurs higher wear rates, whereas potassium-magnesium titanate forms a more uniform transfer film, improving friction stability and reducing wear [1].

brake pad tribology transfer film titanate composition friction stability

Potassium Titanium Oxide (K₂Ti₆O₁₃) Best-Fit Industrial and Research Application Scenarios Based on Verified Evidence


NAO Brake Pad Formulations Requiring Asbestos Replacement with Quantified Friction and Wear Reduction

Formulation engineers developing non-asbestos organic (NAO) brake pads and clutch facings can select potassium titanate (predominantly K₂Ti₆O₁₃ whiskers) to achieve a friction coefficient reduction of approximately 50% and wear volume reduction of approximately 32% relative to asbestos-containing formulations [1]. This scenario is optimal when regulatory compliance with asbestos bans must be paired with quantitative performance parity. The tunnel-structured titanate provides stable friction characteristics while its Mohs hardness of approximately 4 minimizes abrasion to the complementary rotor or drum surface . Potassium titanate fibers can be incorporated at 10–30% loading in NAO formulations to modulate tribological properties [2].

Photocatalytic CO₂ Reduction to CO with High Selectivity Using Alkali Hexatitanate Catalysts

Researchers developing photocatalytic systems for CO₂ valorization should select potassium hexatitanate (K₂Ti₆O₁₃) as the catalyst substrate when high selectivity toward CO is the primary performance objective. Systematic comparison across alkali hexatitanates (A₂Ti₆O₁₃, A = Na, K, Rb, Cs) demonstrates that K₂Ti₆O₁₃ exhibits the highest activity and selectivity . When functionalized with a Ag-Mn dual co-catalyst, the system achieves 98% selectivity for CO production using H₂O as the electron donor [1]; with Ag-only co-catalyst on rod-like KTO crystals, selectivity reaches 96% with a CO evolution rate of 4.3 μmol h⁻¹ . This scenario applies to green chemistry initiatives seeking high-purity CO streams from CO₂ photoreduction with minimal by-product formation.

Supercapacitor Electrode Fabrication Requiring High Capacitance and Cycle Durability

Electrochemical device manufacturers developing supercapacitor electrodes should consider potassium hexatitanate (K₂Ti₆O₁₃) nanoparticle composites with reduced graphene oxide for applications demanding specific capacitance of 275 F g⁻¹ and 83% capacity retention after 2000 charge-discharge cycles . The larger ionic radius of potassium confers superior ion mobility compared to lithium or sodium titanates in one-dimensional nanostructured electrodes [1]. This scenario is appropriate when procuring electrode materials that balance high capacitance with proven cycling stability under 1 A g⁻¹ current density conditions .

High-Temperature Friction and Insulation Applications Exceeding 500°C Operating Conditions

Materials engineers specifying fillers for brake pads, clutches, or thermal insulation operating at temperatures exceeding 500°C should select potassium hexatitanate (K₂Ti₆O₁₃) whiskers based on TG-DSC evidence showing no decomposition up to approximately 1430°C, with decomposition onset occurring only above 1375°C . This thermal stability threshold vastly exceeds that of organic friction modifiers such as aramid fibers, which degrade below 500°C. The tunnel crystal structure of K₂Ti₆O₁₃ is responsible for this exceptional high-temperature durability, making it suitable for heavy-duty braking systems where frictional heating is extreme and filler thermal stability is non-negotiable [1].

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